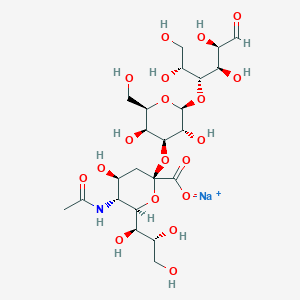

Sialyllactose sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO19.Na/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25;/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39);/q;+1/p-1/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWFUJWFLMHANB-TZCPRLTCSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38NNaO19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128596-80-5 | |

| Record name | O-(N-Acetyl-alpha-neuraminosyl)-(2->3)-o-beta-D-galactopyranosyl-(1->4)-D-glucose, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128596805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2- (hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3- yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIALYLLACTOSE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B0IF0U3U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sialyllactose Sodium Salt: A Technical Guide to its Impact on Gut-Brain Axis Communication

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate communication network between the gastrointestinal tract and the central nervous system, known as the gut-brain axis, is a rapidly emerging area of research with profound implications for neurological health and disease. Human Milk Oligosaccharides (HMOs), particularly sialylated forms like 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL), are gaining significant attention for their potential to modulate this axis. This technical guide provides a comprehensive overview of the current understanding of sialyllactose sodium salt's impact on gut-brain axis communication. It synthesizes findings from key preclinical studies, detailing the effects on gut microbiota, microbial metabolites, intestinal barrier function, and subsequent neurological outcomes. This document presents quantitative data in structured tables, provides detailed experimental protocols for pivotal studies, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams to offer a thorough resource for researchers, scientists, and professionals in drug development.

Introduction

The gut-brain axis is a bidirectional signaling network involving neural, endocrine, and immune pathways that regulate gut function and link emotional and cognitive centers of the brain with peripheral intestinal activities.[1][2] The gut microbiota plays a crucial role in this communication, influencing everything from mood and behavior to neurodevelopment.[1][2] Sialyllactose, a prominent acidic oligosaccharide in human milk, is emerging as a key modulator of this complex interplay.[3] Composed of sialic acid linked to lactose, sialyllactose exists primarily in two isomeric forms: 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL). This guide explores the mechanisms through which this compound salt influences the gut-brain axis, from its prebiotic effects on the gut microbiome to its impact on brain chemistry and behavior.

Impact of Sialyllactose on Gut Microbiota and Intestinal Environment

Sialyllactose is not digested by human enzymes and reaches the colon intact, where it is selectively utilized by beneficial gut bacteria. This prebiotic activity leads to significant shifts in the composition and function of the gut microbiota.

Modulation of Microbial Composition

Studies have demonstrated that both 3'-SL and 6'-SL can alter the gut microbial community. While often associated with promoting the growth of Bifidobacterium in infants, recent findings suggest a non-bifidogenic effect in the adult gut, instead promoting the growth of short-chain fatty acid (SCFA)-producing bacteria.

A key study by Tarr et al. (2015) showed that dietary supplementation with 3'-SL or 6'-SL in mice prevented stressor-induced changes in the colonic mucosa-associated microbiota. Specifically, stress was shown to significantly alter the beta diversity of the microbiota in control mice, an effect that was not observed in mice fed sialyllactose.

Production of Microbial Metabolites

The fermentation of sialyllactose by gut bacteria leads to the production of beneficial metabolites, most notably SCFAs such as acetate, propionate, and butyrate. These molecules serve as an energy source for colonocytes, enhance the gut barrier, and have systemic anti-inflammatory effects.

A study utilizing a simulator of the human intestinal microbial ecosystem (SHIME) demonstrated that both 3'-SL and 6'-SL supplementation increased the production of acetate, propionate, and butyrate. Interestingly, 6'-SL led to a more rapid increase in acetate and propionate, while 3'-SL more quickly increased butyrate concentrations.

Enhancement of Intestinal Barrier Function

A healthy intestinal barrier is critical for preventing the translocation of harmful substances from the gut into the bloodstream. Sialyllactose has been shown to improve intestinal barrier integrity. In vitro studies using Caco-2 cell monolayers have demonstrated that the supernatant from SHIME cultures supplemented with 3'-SL or 6'-SL enhanced barrier function. Furthermore, 3'-SL supplementation has been found to increase the height of intestinal villi, which increases the surface area for nutrient absorption.

Communication Pathways to the Brain

The influence of sialyllactose on the gut environment translates into signals that are transmitted to the brain through various pathways of the gut-brain axis.

Vagus Nerve Stimulation

The vagus nerve is a primary communication route between the gut and the brain. Microbial metabolites and other gut-derived signals can stimulate afferent vagal pathways, influencing brain function and behavior. While direct evidence for sialyllactose-mediated vagus nerve stimulation is still emerging, the modulation of gut-derived signals by sialyllactose suggests this is a plausible mechanism. It has been shown that vagus nerve stimulation can release neuromodulators associated with brain plasticity.

Systemic Circulation of Metabolites

SCFAs produced from sialyllactose fermentation can enter systemic circulation and cross the blood-brain barrier, where they can directly influence brain function. Butyrate, for instance, is a histone deacetylase inhibitor that can modulate gene expression in the brain.

Immune System Modulation

Sialyllactose can modulate the immune system, which in turn communicates with the brain. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This anti-inflammatory effect can reduce neuroinflammation, which is implicated in various neurological and psychiatric disorders.

Neurological and Behavioral Outcomes

The modulation of the gut-brain axis by sialyllactose has been linked to observable changes in brain chemistry and behavior in preclinical models.

Impact on Neurotransmitters and Brain Metabolites

A study in piglets demonstrated that supplementation with sialylated milk oligosaccharides, including 3'-SL, significantly increased the absolute levels of myo-inositol (mIns) and glutamate + glutamine (Glx) in the brain. These metabolites are crucial for neurodevelopment and neurotransmission.

Attenuation of Anxiety-Like Behavior

In a study by Tarr et al. (2015), mice fed a diet supplemented with either 3'-SL or 6'-SL for two weeks prior to a social disruption stressor exhibited diminished anxiety-like behavior in both the light/dark preference and open field tests compared to control mice.

Preservation of Neurogenesis

The same study also found that stress exposure was associated with a reduction in immature neurons in the dentate gyrus of the hippocampus, as indicated by doublecortin (DCX) immunostaining. Supplementation with 3'-SL or 6'-SL helped maintain normal numbers of these immature neurons, suggesting a protective effect on neurogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited preclinical studies.

Table 1: Effect of Sialyllactose on Short-Chain Fatty Acid Production in a SHIME Model

| SCFA | Treatment Group | Concentration (mM) - Day 3 | Concentration (mM) - Day 7 |

| Acetate | Negative Control | 25.3 ± 1.2 | 28.1 ± 1.5 |

| 3'-Sialyllactose | 29.8 ± 1.8 | 35.2 ± 2.1 | |

| 6'-Sialyllactose | 33.1 ± 2.0 | 38.4 ± 2.3 | |

| Propionate | Negative Control | 8.9 ± 0.5 | 10.2 ± 0.7 |

| 3'-Sialyllactose | 10.5 ± 0.8 | 12.8 ± 1.0 | |

| 6'-Sialyllactose | 12.1 ± 0.9 | 14.5 ± 1.1 | |

| Butyrate | Negative Control | 6.2 ± 0.4 | 7.5 ± 0.6 |

| 3'-Sialyllactose | 8.1 ± 0.7 | 9.9 ± 0.8** | |

| 6'-Sialyllactose | 7.5 ± 0.6 | 9.1 ± 0.7 |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the negative control group. Data adapted from Sato et al., 2024.

Table 2: Effect of Sialyllactose on Brain Metabolites in Piglets

| Brain Metabolite | Control Group (SMR) | 3'-SL Group (SMR + 9.5 g/kg SL) | SL/SLN Group (SMR + 9.5 g/kg SL/SLN) |

| myo-Inositol (mIns) | 5.8 ± 0.3 | 6.5 ± 0.4 | 7.2 ± 0.5 |

| Glutamate + Glutamine (Glx) | 10.2 ± 0.6 | 11.1 ± 0.7 | 12.0 ± 0.8 |

| mIns/Creatine (Cr) | 0.85 ± 0.05 | 0.98 ± 0.06 | 1.05 ± 0.07 |

| Glx/Creatine (Cr) | 1.50 ± 0.09 | 1.68 ± 0.11 | 1.76 ± 0.12 |

*Data are presented as mean ± SEM. p < 0.05 compared to the control group. SMR: Standard Sow Milk Replacer; SL: Sialyllactose; SLN: 6'-sialyllactosamine. Data adapted from Colombo et al., 2019.

Table 3: Effect of Sialyllactose on Anxiety-Like Behavior in Mice

| Behavioral Test | Treatment Group | Performance Metric |

| Light/Dark Preference | Control (Stressed) | Decreased time in light chamber |

| 3'-SL (Stressed) | No significant decrease in time in light chamber | |

| 6'-SL (Stressed) | No significant decrease in time in light chamber | |

| Open Field Test | Control (Stressed) | Decreased time in center |

| 3'-SL (Stressed) | No significant decrease in time in center | |

| 6'-SL (Stressed) | No significant decrease in time in center |

Qualitative summary based on the findings of Tarr et al., 2015.

Experimental Protocols

Animal Model for Anxiety-Like Behavior and Microbiota Analysis (Tarr et al., 2015)

-

Subjects: Adult male C57BL/6 mice.

-

Dietary Intervention: Mice were fed one of three diets for two weeks: a standard laboratory diet (Control), a diet containing 2% 3'-sialyllactose (3'-SL), or a diet containing 2% 6'-sialyllactose (6'-SL).

-

Stressor: A social disruption stressor was induced by introducing a larger, aggressive male mouse into the home cage for 2 hours daily for 6 consecutive days.

-

Behavioral Testing:

-

Light/Dark Preference Test: Mice were placed in the dark side of a two-chambered box and allowed to explore freely for 10 minutes. The time spent in the light chamber was recorded.

-

Open Field Test: Mice were placed in the center of a large, open arena and allowed to explore for 5 minutes. The time spent in the center of the arena was recorded.

-

-

Microbiota Analysis:

-

Sample Collection: Colonic mucosal-associated bacteria were collected.

-

DNA Extraction: Bacterial DNA was extracted using a standardized kit.

-

16S rRNA Gene Sequencing: The V4 hypervariable region of the 16S rRNA gene was amplified by PCR and sequenced using an Illumina MiSeq platform.

-

Data Analysis: Sequences were processed and analyzed using QIIME to determine alpha and beta diversity.

-

-

Immunohistochemistry:

-

Tissue Preparation: Brains were collected, fixed, and sectioned.

-

Staining: Sections were stained with an antibody against doublecortin (DCX) to identify immature neurons in the dentate gyrus.

-

Quantification: The number of DCX-positive cells was counted.

-

In Vivo Magnetic Resonance Spectroscopy (MRS) for Brain Metabolite Analysis (Colombo et al., 2019)

-

Subjects: 3-day-old male piglets.

-

Dietary Intervention: Piglets were fed one of three diets for 35 days: a standard sow milk replacer (SMR), SMR supplemented with 9.5 g/kg sialyllactose (SL), or SMR supplemented with a combination of 9.5 g/kg SL and 6'-sialyllactosamine (SL/SLN).

-

MRS Acquisition:

-

System: Brain spectra were acquired using a 3T Magnetic Resonance Spectroscopic (MRS) system.

-

Procedure: Anesthetized piglets were placed in the scanner, and single-voxel proton MRS was performed on a region of interest in the brain.

-

Data Analysis: The acquired spectra were processed using LCModel software to quantify the absolute and relative concentrations of various brain metabolites, including myo-inositol (mIns) and glutamate + glutamine (Glx).

-

Simulator of Human Intestinal Microbial Ecosystem (SHIME®) for SCFA Analysis (Sato et al., 2024)

-

System: A SHIME® system, a multi-compartment model of the human gastrointestinal tract, was used to simulate adult gut conditions.

-

Inoculum: The system was inoculated with a fecal slurry from a healthy adult donor.

-

Intervention: After a stabilization period, the simulated colon compartments were supplemented daily with either 3'-sialyllactose or 6'-sialyllactose.

-

Sample Collection: Culture broth was collected from the simulated colon compartments at various time points.

-

SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the collected samples were determined using high-performance liquid chromatography (HPLC).

-

Epithelial Barrier Function Assay:

-

Cell Line: Caco-2 cells were grown on permeable supports to form a monolayer.

-

Treatment: The apical side of the Caco-2 monolayers was treated with the supernatant from the SHIME cultures.

-

Permeability Measurement: The integrity of the cell monolayer was assessed by measuring the transepithelial electrical resistance (TEER) and the flux of a fluorescent marker (e.g., FITC-dextran) across the monolayer.

-

Visualizations of Signaling Pathways and Workflows

Caption: Sialyllactose signaling cascade in the gut-brain axis.

Caption: Workflow for assessing sialyllactose's effects on behavior and microbiota.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound salt as a significant modulator of the gut-brain axis. Through its prebiotic effects, sialyllactose fosters a healthy gut microbiome, enhances the production of beneficial metabolites like SCFAs, and strengthens the intestinal barrier. These gut-centric actions translate into tangible neurological benefits, including the attenuation of anxiety-like behaviors, protection of neurogenesis, and alterations in brain metabolite profiles.

For researchers and drug development professionals, sialyllactose represents a promising therapeutic agent for a range of neurological and psychiatric conditions where gut-brain axis dysregulation is implicated. Future research should focus on elucidating the specific molecular mechanisms underlying the observed effects, including the direct impact on vagal afferent signaling and the precise roles of different SCFAs in the central nervous system. Furthermore, clinical trials are warranted to translate these compelling preclinical findings into human applications, potentially paving the way for novel nutritional interventions and therapeutics targeting the gut-brain axis.

References

A Technical Guide to the Structural and Functional Distinctions Between 3'-Sialyllactose and 6'-Sialyllactose

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL) are isomeric human milk oligosaccharides (HMOs) that, despite sharing the same chemical composition, exhibit distinct physicochemical properties and biological functions. The subtle difference in the glycosidic linkage of sialic acid to the lactose core profoundly influences their interaction with biological systems, including the gut microbiome and host cell signaling pathways. This guide provides a detailed comparison of their structures, summarizes key quantitative data, outlines analytical protocols for their differentiation, and explores the functional consequences of their structural divergence, offering a critical resource for research and development.

The Core Structural Difference: An α2-3 vs. α2-6 Linkage

Both 3'-SL and 6'-SL are trisaccharides composed of N-acetylneuraminic acid (Neu5Ac, a type of sialic acid), D-galactose, and D-glucose.[1] The defining structural difference lies in the position of the glycosidic bond between the sialic acid and the galactose moiety of the lactose unit.

-

3'-Sialyllactose (3'-SL) features an α2-3 linkage , where the sialic acid is attached to the carbon at the 3' position of the galactose residue.[2][3]

-

6'-Sialyllactose (6'-SL) features an α2-6 linkage , with the sialic acid connected to the carbon at the 6' position of the galactose residue.[2][3]

This variation in linkage, while seemingly minor, alters the overall three-dimensional shape of the molecules, which in turn dictates their biological specificity and function.

Comparative Quantitative Data

The structural isomerism of 3'-SL and 6'-SL leads to different concentrations in nature and distinct signatures in analytical chemistry.

| Property | 3'-Sialyllactose | 6'-Sialyllactose | Reference |

| Glycosidic Linkage | Neu5Acα2-3 Galβ1-4Glc | Neu5Acα2-6 Galβ1-4Glc | |

| Molecular Formula | C₂₃H₃₉NO₁₉ | C₂₃H₃₉NO₁₉ | |

| Molar Mass (anhydrous) | 633.55 g/mol | 633.55 g/mol | |

| Concentration in Early Human Milk | ~220 mg/L (stable) | ~500 mg/L | |

| Concentration in Mature Human Milk | ~220 mg/L | ~250 mg/L (declines over time) |

Experimental Protocols for Isomer Differentiation

Distinguishing between 3'-SL and 6'-SL requires specialized analytical techniques capable of resolving positional isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used method for the simultaneous separation and quantification of 3'-SL and 6'-SL in complex biological matrices like plasma or human milk.

Detailed Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or milk sample, add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is optimal for separating these polar isomers. Porous graphitic carbon (PGC) columns have also been shown to be effective.

-

Mobile Phase A: 10 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient Elution: A typical gradient might be:

-

0-1.0 min: 83% B

-

1.0-1.1 min: Ramp from 83% to 50% B

-

1.1-3.0 min: Hold at 50% B

-

3.0-3.1 min: Ramp back to 83% B

-

3.1-10.0 min: Re-equilibrate at 83% B

-

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: For the deprotonated molecule [M-H]⁻ at m/z 632.4, a characteristic transition for quantification is the fragment ion at m/z 290.0, corresponding to the sialic acid moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural elucidation and can clearly distinguish between the α2-3 and α2-6 linkages based on different chemical shift patterns.

Detailed Methodology:

-

Sample Preparation: Dissolve the purified sialyllactose isomer in a 9:1 (v/v) mixture of H₂O:D₂O. Adjust the pH to 3.0 to optimize spectral resolution.

-

NMR Experiment: Acquire two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹⁵N HSQC-Total Correlation Spectroscopy (TOCSY) spectra.

-

Data Analysis: The amide functionality of the N-acetylneuraminic acid building block provides a unique reporter group. The correlation peaks in the resulting spectra for 3'-SL and 6'-SL will be distinct, allowing for clear identification and resonance assignment.

Functional Implications of Structural Isomerism

The distinct structures of 3'-SL and 6'-SL dictate their biological activities, from shaping the gut microbiome to modulating host cellular pathways.

Differential Modulation of the Gut Microbiome

The linkage position affects how gut bacteria metabolize these prebiotics.

-

Enzymatic Degradation: Bacterial enzymes known as sialidases show a preference for degrading 3'-SL compared to 6'-SL.

-

Metabolite Production: The preferential metabolism of 3'-SL by certain gut bacteria, such as those from the Lachnospiraceae family, leads to a significant increase in the production of butyrate, a short-chain fatty acid vital for intestinal health.

Modulation of Host Signaling Pathways

The isomers can act as signaling molecules, interacting with host cell receptors to modulate key pathways involved in inflammation and angiogenesis.

6'-Sialyllactose and the VEGFR-2 Pathway: 6'-SL has been shown to exhibit anti-angiogenic activity by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. This pathway is critical for cell proliferation and the formation of new blood vessels. 6'-SL suppresses the activation of downstream effectors like Akt and ERK.

3'-Sialyllactose and the NF-κB Pathway: 3'-SL demonstrates anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response. By preventing NF-κB activation, 3'-SL can suppress the expression of pro-inflammatory genes in cells like chondrocytes.

Conclusion

The structural distinction between 3'-Sialyllactose and 6'-Sialyllactose, defined by the α2-3 versus α2-6 linkage, is a prime example of how subtle changes in carbohydrate chemistry can lead to significant functional diversity. This difference not only necessitates specific analytical strategies for accurate identification and quantification but also results in distinct biological outcomes, including differential microbiome modulation and unique interactions with host signaling pathways. For researchers and developers in nutrition, pharmaceuticals, and biotechnology, a thorough understanding of these isomeric differences is paramount for harnessing their specific health benefits and developing targeted applications.

References

A Technical Guide to Sialyllactose in Human Milk: Sources, Concentrations, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of sialyllactose, a critical group of acidic oligosaccharides found in human milk. It details their natural sources, biosynthesis, and concentrations, outlines the methodologies for their quantification, and explores their involvement in key biological signaling pathways. This document is intended to serve as a detailed resource for professionals in the fields of nutrition science, pediatrics, and pharmaceutical development.

Introduction to Sialyllactose

Human Milk Oligosaccharides (HMOs) are the third most abundant solid component of human milk, following lactose and lipids.[1] Among the more than 200 different types of HMOs, the sialylated forms are of particular interest due to their wide range of biological activities.[2] Sialyllactose exists predominantly in two isomeric forms: 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL). These are trisaccharides composed of a sialic acid (specifically N-acetylneuraminic acid, Neu5Ac) molecule linked to a lactose core (galactose and glucose).[3]

The structural difference lies in the glycosidic bond between sialic acid and the galactose unit of lactose: an α2-3 linkage in 3'-SL and an α2-6 linkage in 6'-SL.[4][5] This subtle variation significantly influences their biological functions, including their roles as prebiotics, immune modulators, and agents in cognitive development. Sialylated HMOs account for approximately 13% of all HMOs in human milk.

Natural Sources and Biosynthesis

The primary natural source of 3'-SL and 6'-SL is human milk. While also present in the milk of other mammals, such as cows, the concentration and diversity are significantly lower than in human milk.

Sialyllactose biosynthesis occurs within the Golgi apparatus of the mammary epithelial cells during lactation. The process is catalyzed by specific sialyltransferases, which are part of a larger family of glycosyltransferases. These enzymes facilitate the transfer of a sialic acid molecule from a donor substrate to the lactose acceptor molecule.

-

3'-Sialyllactose is primarily synthesized by the action of α2,3-sialyltransferases.

-

6'-Sialyllactose synthesis is catalyzed by α2,6-sialyltransferases, with ST6GAL1 being a key enzyme identified for this process.

These enzymes are not exclusive to the mammary gland and are involved in various physiological pathways throughout the body.

Concentrations of Sialyllactose in Human Milk

The concentrations of 3'-SL and 6'-SL in human milk are dynamic and vary depending on several factors, including the stage of lactation, maternal genetics, and ethnicity. Sialic acid is found in higher concentrations in the colostrum of mothers who deliver preterm compared to those who deliver at full term. Generally, 6'-SL is the more abundant form in early lactation, with its concentration decreasing over time, while 3'-SL levels tend to remain more stable.

Table 1: Concentrations of 3'-Sialyllactose and 6'-Sialyllactose in Human Milk

| Sialyllactose Type | Lactation Stage | Concentration Range | Key Observations |

| 3'-Sialyllactose (3'-SL) | Colostrum (Day 1) | Significantly higher than on days 2 and 3 | Concentrations can vary widely among individuals. |

| Mature Milk | ~220 mg/L (stable throughout lactation) | Some studies report average concentrations of 751 µmol/L, while others report lower values around 110-237 µmol/L. | |

| General Range | 0.26 to 0.39 g/L | Factors like maternal BMI may influence concentrations. | |

| 6'-Sialyllactose (6'-SL) | Colostrum | ~500 mg/L | Levels are generally higher in early lactation and decline thereafter. |

| Mature Milk (after 2 months) | ~250 mg/L | Average concentrations have been reported at 219 µmol/L in some cohorts, and higher (280-631 µmol/L) in others. | |

| General Range | 0.13 to 0.56 g/L | The predominant form of sialyllactose in early milk. | |

| Total Sialic Acid (Sia) | Colostrum (Full-term) | ~5.04 mmol/L | Pre-term milk contains ~10-20% higher levels of Sia than full-term milk. |

| Mature Milk (Full-term) | ~1.98 mmol/L | Formula-fed infants may receive only 25% or less of the sialic acid that breast-fed infants receive. |

Experimental Protocols for Quantification of Sialyllactose

Accurate quantification of sialyllactose isomers is essential for research. Due to the complexity of the milk matrix, robust analytical methods are required.

Sample Preparation

A generalized workflow for extracting oligosaccharides from human milk involves several key steps:

-

Lipid Removal: Milk samples are centrifuged at high speed (e.g., 8,000 rpm) at 4°C to separate the top lipid layer, which is then removed.

-

Protein Precipitation: Cold ethanol is added to the defatted milk (e.g., to a final concentration of 66.7%) and incubated overnight at 4°C. This precipitates the majority of the proteins.

-

Centrifugation: The sample is centrifuged again (e.g., 12,000 x g) to pellet the precipitated proteins.

-

Supernatant Collection: The clear supernatant, containing oligosaccharides and lactose, is carefully transferred to a new tube.

-

Drying and Reconstitution: The supernatant is dried, typically under nitrogen, and the resulting residue is reconstituted in a suitable solvent (e.g., 30% methanol solution) for analysis.

Analytical Methodologies

Several advanced analytical techniques are employed for the separation and quantification of 3'-SL and 6'-SL:

-

High-Performance Liquid Chromatography (HPLC): This is a widely used technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating these polar isomers.

-

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS/MS), this method offers high sensitivity and specificity for identifying and quantifying sialyllactose isomers. Flow-injection analysis-mass spectrometry has also been developed for high-throughput screening.

-

Capillary Electrophoresis (CE): This technique separates molecules based on their charge and size. It has been successfully used to resolve and quantify the five major sialyloligosaccharides in human milk simultaneously.

Signaling Pathways and Biological Functions

Sialyllactose plays a multifaceted role in infant health, influencing gut maturation, immune function, and neurological development. These non-digestible carbohydrates act as prebiotics, reaching the colon intact to be fermented by beneficial bacteria.

Anti-Angiogenic Properties via VEGFR-2 Inhibition

Recent research has uncovered an anti-angiogenic role for sialyllactose. Angiogenesis, the formation of new blood vessels, is critical in processes like tumor growth. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis by binding to its receptor, VEGFR-2.

Studies have shown that sialyllactose, particularly 3'-SL, can inhibit the VEGF-induced activation of VEGFR-2. This inhibition prevents the phosphorylation of the receptor and subsequently blocks downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and tube formation. The key pathways affected include:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway

-

ERK (Extracellular signal-regulated kinase) pathway

-

p38 MAP Kinase pathway

By suppressing these pathways, sialyllactose demonstrates a clear anti-angiogenic effect.

Intestinal Maturation and Immune Modulation

Sialyllactose contributes to the maturation of the neonatal gut. It has been shown to modulate the intestinal microbiota and influence epithelial cell responses. Furthermore, 6'-SL has been found to mitigate inflammation in macrophages induced by lipopolysaccharides (LPS), suggesting a role in regulating the innate immune system by modulating oxidative stress and inflammatory signaling pathways.

Conclusion

3'-Sialyllactose and 6'-Sialyllactose are vital bioactive components of human milk, with concentrations that are finely tuned to the developmental needs of the infant. Their synthesis in the mammary gland provides a consistent source of these functional oligosaccharides. The distinct biological roles of 3'-SL and 6'-SL, from their prebiotic effects and immune modulation to their anti-angiogenic properties, underscore their importance in infant nutrition. The significant difference in sialyllactose content between human milk and bovine milk-based infant formulas highlights a key area for nutritional enhancement. A thorough understanding of the sources, concentrations, and analytical methods for these molecules is paramount for researchers and developers aiming to optimize infant nutrition and explore novel therapeutic applications.

References

- 1. Recent progress on health effects and biosynthesis of two key sialylated human milk oligosaccharides, 3'-sialyllactose and 6'-sialyllactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unaltered 3’-sialyllactose and 6’-sialyllactose concentrations in human milk acutely after endurance exercise: a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. layerorigin.com [layerorigin.com]

- 4. researchgate.net [researchgate.net]

- 5. siallac.com [siallac.com]

The Metabolic Journey of Sialyllactose Sodium In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialyllactose, a prominent acidic oligosaccharide in human milk, is the subject of growing interest for its potential therapeutic applications and role in infant nutrition. Comprising a sialic acid molecule linked to lactose, it exists primarily in two isomeric forms: 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL). Understanding the in vivo metabolic fate—absorption, distribution, metabolism, and excretion (ADME)—of ingested sialyllactose sodium is critical for evaluating its safety, efficacy, and mechanism of action. This technical guide provides a comprehensive overview of the current scientific understanding of the metabolic journey of this compound, drawing from key in vivo studies. It details experimental methodologies, presents quantitative data in a structured format, and visualizes the metabolic pathways and experimental workflows.

Absorption and Bioavailability

Following oral administration, a portion of ingested sialyllactose is absorbed from the gastrointestinal tract into the systemic circulation. However, a significant fraction is resistant to digestion in the upper gastrointestinal tract and reaches the colon, where it is metabolized by the gut microbiota.[1] The bioavailability of sialyllactose appears to be influenced by its form, with sialylated glycoconjugates reported to have higher bioavailability than free sialic acid.[2]

Studies in rats have demonstrated that both 3'-SL and 6'-SL are detectable in plasma after oral administration, confirming systemic absorption.[3] Similarly, research in mini-pigs has shown increased plasma concentrations of both sialyllactose and its metabolite, sialic acid (N-acetylneuraminic acid, Neu5Ac), following oral intake.[4] While these studies confirm absorption, precise oral bioavailability percentages have not been definitively established in the literature. The dual fate of systemic absorption and gut microbial metabolism suggests that oral bioavailability is incomplete.

Distribution

Once absorbed into the systemic circulation, sialyllactose is distributed to various tissues. To date, comprehensive tissue distribution studies following oral administration are limited. However, insights can be gleaned from studies involving intravenous administration.

A study in minipigs investigated the tissue distribution of 3'-SL and 6'-SL in the liver and kidney following intravenous injection. The results indicated that both isomers distribute to these organs. Further research is required to fully elucidate the distribution profile of sialyllactose and its metabolites in other tissues and organs after oral ingestion.

Metabolism

The metabolism of ingested sialyllactose follows two primary pathways:

-

Systemic Metabolism: Absorbed sialyllactose can be hydrolyzed into its constituent monosaccharides: sialic acid (Neu5Ac) and lactose. A study in mini-pigs demonstrated that oral administration of sialyllactose (containing Neu5Ac) led to an increase in plasma concentrations of both Neu5Ac and N-glycolylneuraminic acid (Neu5Gc), suggesting that dietary sialyllactose can influence the endogenous metabolic pathways of sialic acids.[2]

-

Gut Microbiota Metabolism: The portion of sialyllactose that escapes absorption in the small intestine travels to the colon, where it serves as a substrate for gut bacteria. This microbial fermentation leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.

Excretion

The excretion of sialyllactose and its metabolites is not yet fully characterized through comprehensive mass balance studies. However, available data suggests that both urinary and fecal routes are involved. A study in rats showed that after oral administration, a portion of intact human milk oligosaccharides, including 6'-sialyllactose, can be detected in the urine, indicating that some of the absorbed compound is cleared by the kidneys. The extensive metabolism by the gut microbiota strongly implies that a significant portion of ingested sialyllactose is ultimately excreted in the feces, either as unfermented parent compound or as microbial biomass and metabolic byproducts. The lack of radiolabeled mass balance studies represents a significant knowledge gap in understanding the complete excretion profile of sialyllactose.

Data Presentation

Table 1: Pharmacokinetic Parameters of 3'-Sialyllactose and 6'-Sialyllactose in Rats Following Oral Administration

| Parameter | 3'-Sialyllactose | 6'-Sialyllactose | Reference |

| Dose (mg/kg) | 100 | 500 | 2000 |

| t½ (h) | 3.4 - 6.5 | 3.4 - 6.5 | 3.4 - 6.5 |

| AUC_last (ng·h/mL) | 4000 | 5700 | 12000 |

AUC_last: Area under the plasma concentration-time curve from time zero to the last measurable concentration. t½: Half-life.

Table 2: Plasma Concentrations of Sialyllactose and Sialic Acid in Mini-pigs Following Oral Administration

| Analyte | Placebo Group (ng/mL) | Sialyllactose-Intake Group (ng/mL) | Reference |

| 3'-Sialyllactose | 153.2 - 201.4 | 169.7 - 221.7 | |

| N-acetylneuraminic acid (Neu5Ac) | 156,700 - 217,300 | Maintained stable concentrations | |

| N-glycolylneuraminic acid (Neu5Gc) | 171,300 - 237,200 | Maintained stable concentrations |

Experimental Protocols

Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Administration: Single oral gavage of 3'-sialyllactose and 6'-sialyllactose at doses of 100, 500, and 2000 mg/kg.

-

Sample Collection: Blood samples were collected from the jugular vein at various time points post-administration.

-

Analytical Method: Plasma concentrations of 3'-SL and 6'-SL were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A hydrophilic interaction liquid chromatography (HILIC) column was used for separation.

Metabolism Study in Mini-pigs

-

Animal Model: Mini-pigs with osteoarthritis induced by anterior cruciate ligament transection.

-

Administration: Oral administration of sialyllactose once a day for 12 weeks.

-

Sample Collection: Blood samples were collected at pre-dose and at 2, 4, 8, 10, and 12 weeks.

-

Analytical Method: Plasma concentrations of 3'-SL, 6'-SL, Neu5Ac, and Neu5Gc were quantified using liquid chromatography-multiple reaction monitoring mass spectrometry.

Visualizations

Caption: Experimental workflow for in vivo studies of sialyllactose.

Caption: Proposed metabolic pathways of ingested sialyllactose.

Conclusion and Future Directions

The in vivo metabolic fate of ingested this compound is characterized by a dual pathway: partial absorption into the systemic circulation and metabolism by the gut microbiota. Absorbed sialyllactose is distributed to tissues and can be hydrolyzed to sialic acid and lactose. The unabsorbed fraction is fermented in the colon to produce beneficial short-chain fatty acids.

While current research provides a foundational understanding, significant knowledge gaps remain. Future research should prioritize:

-

Quantitative Bioavailability Studies: To determine the precise percentage of orally administered sialyllactose that reaches the systemic circulation.

-

Comprehensive Tissue Distribution Studies: To map the distribution of sialyllactose and its metabolites in a wider range of tissues following oral administration.

-

Metabolite Profiling: To identify all potential metabolites of sialyllactose in vivo.

-

Radiolabeled Mass Balance Studies: To definitively quantify the routes and extent of excretion of sialyllactose and its metabolites.

A more complete understanding of the ADME properties of sialyllactose will be instrumental in optimizing its therapeutic use and further substantiating its role in health and nutrition.

References

- 1. Functional role and mechanisms of sialyllactose and other sialylated milk oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Temporal quantitative profiling of sialyllactoses and sialic acids after oral administration of sialyllactose to mini-pigs with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temporal quantitative profiling of sialyllactoses and sialic acids after oral administration of sialyllactose to mini-pigs with osteoarthritis - RSC Advances (RSC Publishing) [pubs.rsc.org]

Introduction: The Multifaceted Role of Sialyllactose in the Gut

An In-depth Technical Guide to Sialyllactose Interactions with Intestinal Epithelial Cells

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular interactions between sialyllactose, a key human milk oligosaccharide, and the intestinal epithelium. It details the indirect and direct mechanisms of action, summarizes key quantitative findings, provides detailed experimental protocols, and visualizes the core signaling pathways involved.

Sialyllactose (SL), a trisaccharide composed of sialic acid linked to lactose, is a major acidic oligosaccharide in human milk. It exists primarily in two isomeric forms: 3'-sialyllactose (3'-SL), with an α2-3 linkage, and 6'-sialyllactose (6'-SL), with an α2-6 linkage.[1] Beyond its role as a prebiotic, SL actively modulates intestinal epithelial cell (IEC) function, enhances barrier integrity, and regulates mucosal immunity.[2] Its mechanisms of action are complex, involving not only direct interactions with specific epithelial cell subtypes but also indirect effects through pathogen exclusion and modulation of resident immune cells. This guide will dissect these interactions at a molecular level.

Mechanisms of Sialyllactose Interaction at the Epithelial Interface

Contrary to the concept of a single, ubiquitous receptor, sialyllactose exerts its effects on IECs through several distinct mechanisms.

Indirect Action: Decoy Receptors and Anti-Adhesion

One of the primary protective functions of sialyllactose is its ability to act as a soluble decoy receptor. Many enteric pathogens, including strains of Escherichia coli and Helicobacter pylori, initiate infection by binding to sialic acid-containing glycans on the surface of IECs.[3][4][5] Sialyllactose, present in the gut lumen, competitively inhibits this adhesion, effectively neutralizing pathogens before they can engage with the host cell surface.

Indirect Action: Modulation of Mucosal Immunity via Siglecs

Intestinal epithelial cells express a variety of surface glycans that serve as ligands for Sialic acid-binding immunoglobulin-like lectins (Siglecs). These Siglecs are primarily expressed on immune cells, such as macrophages and T lymphocytes, within the gut's lamina propria.

Normal colonic epithelial cells express specific glycans, like disialyl Lewisa and sialyl 6-sulfo Lewisx, which are recognized by the inhibitory receptors Siglec-7 and Siglec-9 on resident macrophages. This interaction is crucial for maintaining immunological homeostasis, suppressing inflammatory responses against commensal microbes and dietary antigens. The binding preferences for these Siglecs vary; Siglec-7 shows the highest affinity for α2,8-linked sialic acids and lower affinity for α2,6 and α2,3 linkages, whereas Siglec-9 preferentially binds to α2,3- and α2,6-sialyl residues.

Direct Action: Modulation of TLR4 Signaling in IECs

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor on IECs that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria like ETEC. Activation of TLR4 triggers a pro-inflammatory cascade via the MyD88-dependent NF-κB pathway. Sialyllactose has been shown to protect IECs by interfering with this pathway. It competitively blocks LPS from binding to the TLR4 receptor complex, thereby preventing the downstream phosphorylation of IκB-α and the subsequent nuclear translocation of NF-κB. This blockade significantly reduces the expression of pro-inflammatory cytokines.

Direct Action: Receptors on Specialized M Cells

Recent studies have identified Siglecs on the luminal surface of intestinal microfold (M) cells, which are specialized epithelial cells responsible for antigen sampling. Siglec-F has been identified as a marker on mouse M cells, while Siglec-5 is reported on human M cells. This suggests a potential pathway for direct sialyllactose interaction and subsequent modulation of mucosal antigen presentation, although the downstream functional consequences are still under investigation.

Quantitative Data on Sialyllactose Effects

The biological effects of sialyllactose have been quantified in various in vivo and in vitro models.

Table 1: Effect of Sialyllactose on Pro-inflammatory Cytokine Secretion

Data from an in vivo study on weaned pigs challenged with enterotoxigenic E. coli (ETEC).

| Cytokine | Treatment Group (ETEC Challenge) | Treatment Group (ETEC + SL) | % Decrease with SL | P-value |

| TNF-α | Increased | Significantly Decreased | Not specified | < 0.05 |

| IL-1β | Increased | Significantly Decreased | Not specified | < 0.05 |

| IL-6 | Increased | Significantly Decreased | Not specified | < 0.05 |

Table 2: Effect of Sialyllactose on Intestinal Epithelial Cell Models

Data compiled from various in vitro studies using Caco-2 or IPEC-J2 cell lines.

| Parameter | Sialyllactose Concentration | Cell Line | Observed Effect | Reference |

| Cell Proliferation | >10 mg/ml | Caco-2 | Suppressed proliferation | |

| Cell Differentiation | >10 mg/ml | Caco-2 | Increased alkaline phosphatase activity | |

| Barrier Function | Supernatant from SL fermentation | Caco-2 | Significantly increased Transepithelial Electrical Resistance (TEER) | |

| Wound Repair | Not specified | Caco-2 | Promoted re-epithelialization | |

| Inflammatory Response | Pre-treatment | IPEC-J2 | Attenuated LPS-induced release of TNF-α, IL-1β, IL-6 |

Key Experimental Protocols

This section provides detailed methodologies for core experiments used to investigate sialyllactose-IEC interactions.

Protocol: Western Blot for NF-κB Pathway Activation

This protocol is designed to assess the phosphorylation status of key proteins in the NF-κB pathway in IEC lines (e.g., IPEC-J2, Caco-2) following stimulation.

-

Cell Culture and Treatment:

-

Seed IECs (e.g., 5 x 10⁵ cells/well in a 6-well plate) and grow to 80-90% confluency.

-

Pre-treat cells with desired concentrations of sialyllactose for a specified duration (e.g., 2-4 hours).

-

Stimulate cells with an inflammatory agent (e.g., 100 ng/mL LPS) for an appropriate time (e.g., 30 minutes for phosphorylation events). Include untreated and LPS-only controls.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

-

For translocation studies, use a commercial kit to perform nuclear and cytoplasmic fractionation according to the manufacturer's instructions.

-

Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

Load samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Phospho-NF-κB p65 (Ser536)

-

Total NF-κB p65

-

Phospho-IκB-α (Ser32)

-

Total IκB-α

-

Loading controls: GAPDH (cytoplasmic), Lamin B1 (nuclear).

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again as in the previous step.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.

-

Perform densitometric analysis to quantify band intensity, normalizing phosphoprotein levels to their total protein counterparts.

-

Protocol: Caco-2 Transwell Assay for Barrier Function (TEER)

This assay measures the integrity of the epithelial barrier by assessing its electrical resistance.

-

Cell Seeding and Differentiation:

-

Seed Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size) in a 6- or 12-well plate format.

-

Culture the cells for 21 days to allow for full differentiation and the formation of a polarized monolayer with robust tight junctions. Change the medium every 2-3 days.

-

-

Treatment:

-

Once the monolayer is differentiated (stable TEER readings), add sialyllactose or other test compounds to the apical (upper) chamber.

-

An inflammatory challenge (e.g., TNF-α or LPS) can be added to the basolateral (lower) chamber to model inflammatory conditions.

-

-

TEER Measurement:

-

Using an epithelial volt-ohm meter (EVOM), measure the transepithelial electrical resistance at set time points (e.g., 0, 24, 48 hours).

-

Subtract the resistance of a blank insert (containing medium but no cells) from the reading of each well.

-

Calculate the final TEER value by multiplying the resistance (Ω) by the surface area of the Transwell membrane (cm²). Results are expressed as Ω·cm².

-

-

Data Analysis:

-

Plot TEER values over time. A decrease in TEER indicates a loss of barrier integrity, while maintenance or an increase suggests a protective effect.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Effect of sialyllactose on growth performance and intestinal epithelium functions in weaned pigs challenged by enterotoxigenic Escherichia Coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantifying Siglec-sialylated ligand interactions: a versatile 19F-T2 CPMG filtered competitive NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Enzymatic Synthesis of 3'-Sialyllactose: A Guide for Researchers and Drug Development Professionals

Application Notes & Protocols

The enzymatic synthesis of 3'-Sialyllactose (3'-SL), a prominent human milk oligosaccharide (HMO), offers a promising alternative to complex chemical methods, providing high specificity and yield under mild reaction conditions. This document provides detailed application notes and protocols for the synthesis of 3'-SL using sialyltransferases, targeting researchers, scientists, and professionals in drug development.

Introduction

3'-Sialyllactose is a key acidic oligosaccharide found in human milk, playing a crucial role in infant health, including immune system development and gut microbiota modulation. Enzymatic approaches to synthesize 3'-SL primarily utilize sialyltransferases (EC 2.4.99.-), which catalyze the transfer of sialic acid from an activated donor, typically cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac), to an acceptor molecule, in this case, lactose. This biocatalytic method is highly regioselective, yielding the desired α-2,3 linkage.

Recent advancements have focused on multi-enzyme cascade reactions and whole-cell biocatalysis to improve efficiency and reduce costs associated with the CMP-Neu5Ac donor substrate. These systems often integrate the in situ regeneration of CMP-Neu5Ac, making the overall process more economically viable for large-scale production.

Data Summary

The following tables summarize quantitative data from various enzymatic synthesis strategies for 3'-SL, providing a comparative overview of reaction conditions and yields.

Table 1: Comparison of Different Enzymatic Systems for 3'-Sialyllactose (3'-SL) Synthesis

| System Type | Key Enzymes | Substrates | Reaction Time | Temperature (°C) | pH | Yield/Concentration | Reference |

| Whole-Cell Biocatalysis | CMP-sialic acid synthetase, Sialyltransferase, CMP kinase, Polyphosphate kinase | Sialic acid, Lactose, Polyphosphate, CMP | 11 hours | 35 | 7.0 | 52 mM | [1] |

| Multi-Enzyme Cascade (Cell-free extracts) | CMP-NeuAc synthetase (CSS), Sialyltransferase (ST), CMP kinase (CMK), Polyphosphate kinase (PPK) | Sialic acid, Lactose, Polyphosphate, CMP | 6 hours | 35 | 7.0 | 38.7 mM (97.1% yield) | [2] |

| Fusion Protein | CMP-Neu5Ac synthetase/α-2,3-sialyltransferase fusion | Lactose, Sialic acid, Phosphoenolpyruvate, ATP, CMP | Not specified | Not specified | Not specified | 100 g scale production | [3] |

| One-Pot Two-Enzyme System | CMP-sialic acid synthetase (Neisseria meningitidis), Sialyltransferase (Pasteurella multocida) | Lactose derivative, CTP, Neu5Ac | ~5 minutes (for completion) | Not specified | 8.8 | High conversion | [4][5] |

Table 2: Optimized Reaction Conditions for 3'-SL Synthesis using a Whole-Cell System

| Parameter | Optimal Value |

| Temperature | 35 °C |

| pH | 7.0 |

| Polyphosphate Concentration | 20 mM |

| Cytidine Monophosphate (CMP) Concentration | 10 mM |

| MgCl₂ Concentration | 20 mM |

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of 3'-SL.

Protocol 1: One-Pot Multi-Enzyme Synthesis of 3'-Sialyllactose using Whole-Cell Biocatalysis

This protocol is adapted from a study utilizing engineered E. coli co-expressing four key enzymes for 3'-SL synthesis and cofactor regeneration.

1. Materials:

- Recombinant E. coli cells (co-expressing CMP-sialic acid synthetase, sialyltransferase, CMP kinase, and polyphosphate kinase)

- Sialic Acid (SA)

- Lactose

- Magnesium Chloride (MgCl₂)

- Polyphosphate

- Cytidine Monophosphate (CMP)

- Triton X-100

- Sodium Hydroxide (4 N)

- Reaction Buffer (e.g., Tris-HCl, pH 7.0)

- Water bath or incubator with magnetic stirrer

- HPLC system for analysis

2. Procedure:

- Prepare the reaction mixture in a suitable vessel. For a 25 mL reaction, combine the following components:

- 50 mM Sialic Acid

- 60 mM Lactose

- 20 mM MgCl₂

- 20 mM Polyphosphate

- 10 mM CMP

- 40 g/L recombinant cells

- 0.8% (v/v) Triton X-100

- Adjust the final volume to 25 mL with reaction buffer.

- Incubate the reaction at 35 °C in a water bath with continuous magnetic stirring.

- Maintain the pH of the reaction at 7.0 using 4 N NaOH.

- Collect samples at regular intervals (e.g., every 2 hours) to monitor the concentrations of sialic acid and 3'-SL.

- To stop the reaction in the collected samples, boil for 2 minutes and then centrifuge at 12,000 rpm for 5 minutes.

- Filter the supernatant through a 0.22 µm filter before analysis.

3. Analysis:

- Analyze the concentrations of sialic acid and 3'-SL in the filtered supernatant by HPLC.

Protocol 2: In Vitro Two-Enzyme Cascade Synthesis of 3'-Sialyllactose

This protocol describes a one-pot reaction using purified enzymes.

1. Materials:

- CMP-sialic acid synthetase (e.g., from Neisseria meningitidis, NmCSS)

- α-2,3-Sialyltransferase (e.g., from Pasteurella multocida, PmST1)

- Lactose

- N-acetylneuraminic acid (Neu5Ac)

- Cytidine-5'-triphosphate (CTP)

- Magnesium Chloride (MgCl₂)

- Tris-HCl buffer (pH 8.8)

- D₂O (for NMR analysis)

2. Procedure:

- Prepare the reaction mixture with the following final concentrations:

- 11 mM Lactose

- 16.5 mM CTP

- 16.5 mM Neu5Ac

- 200 mM Tris-HCl, pH 8.8

- 40 mM MgCl₂

- 400 µg/mL NmCSS

- Initiate the reaction by adding the α-2,3-sialyltransferase (e.g., 50 µg/mL PmST1).

- Incubate the reaction at a suitable temperature (e.g., 37°C).

- Monitor the reaction progress over time using methods such as ¹H-NMR or HPLC to observe the formation of 3'-SL and the consumption of reactants.

3. Analysis:

- Quantitative analysis can be performed by HPLC to determine the concentration of 3'-SL.

- Structural confirmation and reaction kinetics can be monitored using in-line ¹H-NMR spectroscopy.

Visualizations

The following diagrams illustrate the key pathways and workflows in the enzymatic synthesis of 3'-Sialyllactose.

Caption: Enzymatic synthesis of 3'-Sialyllactose from lactose and CMP-Neu5Ac.

References

- 1. Efficient Production of 3′-Sialyllactose by Single Whole-Cell in One-Pot Biosynthesis [mdpi.com]

- 2. Multi-Enzymatic Cascade One-Pot Biosynthesis of 3′-Sialyllactose Using Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis of sialylated oligosaccharides using a CMP-Neu5Ac synthetase/sialyltransferase fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. research-portal.uu.nl [research-portal.uu.nl]

Application Note: Quantification of 3'-Sialyllactose and 6'-Sialyllactose Sodium Salt in Biological Samples by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract Sialyllactose (SL), an acidic oligosaccharide abundant in human milk, is comprised of sialic acid and lactose and exists primarily as 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL) isomers.[1][2] These compounds are noted for their roles in immune system development, protection against pathogens, and their potential as therapeutic agents.[3][4] Accurate quantification in biological matrices is crucial for pharmacokinetic, toxicological, and nutritional studies. However, analysis is challenging due to their high polarity, lack of a UV chromophore, and their endogenous presence in biological samples.[1]

This document details a robust and sensitive method for the simultaneous quantification of 3'-SL and 6'-SL in biological samples (plasma and milk) using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective isomeric separation and a surrogate matrix approach for accurate quantification of these endogenous molecules. The method is validated for key parameters including selectivity, linearity, accuracy, and precision.

Experimental Protocols

Materials and Reagents

-

Standards: 3'-Sialyllactose sodium salt (≥97%), 6'-Sialyllactose sodium salt (≥97%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Ammonium acetate (≥99%), Formic acid (LC-MS grade)

-

Biological Matrices: Drug-free plasma (e.g., rat, minipig) and milk (e.g., human, bovine) for method development and validation.

-

Equipment: HPLC system, Tandem Mass Spectrometer with Electrospray Ionization (ESI) source, analytical balance, centrifuges, vortex mixer, pipettes.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3'-SL and 6'-SL standards in LC-MS grade water to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of water and acetonitrile (1:1, v/v) to create working solutions for calibration standards and quality controls (QCs).

Sample Preparation

Due to the endogenous nature of sialyllactose, a surrogate matrix (LC-MS grade water) is used to prepare calibration standards and QCs.

1.3.1 Plasma Samples

-

Thaw: Thaw plasma samples on ice.

-

Aliquoting: Pipette 50 µL of plasma into a clean microcentrifuge tube.

-

Protein Precipitation: Add 200 µL of cold methanol. For samples requiring an internal standard (IS), use methanol containing the IS at the desired concentration.

-

Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

1.3.2 Milk Samples

-

Thaw and Defat: Thaw milk samples at 4°C. Centrifuge 200 µL of milk at 8,000 rpm for 10 minutes at 4°C to separate the top lipid layer.

-

Aliquoting: Carefully collect 100 µL of the skim milk (middle aqueous layer), avoiding the lipid layer.

-

Protein Precipitation: Add 400 µL of cold acetonitrile or ethanol. Vortex thoroughly.

-

Incubation: Incubate at 4°C for 30 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the clear supernatant to an HPLC vial for injection.

HPLC-MS/MS Analysis

The separation of 3'-SL and 6'-SL isomers is critical and is best achieved with a HILIC phase column. Reversed-phase C18 columns are not suitable due to poor retention of these polar analytes.

Workflow Diagram

Caption: Experimental workflow from sample preparation to final data reporting.

Data Presentation

HPLC-MS/MS Parameters

The following tables summarize the instrumental conditions for the analysis.

Table 1: Chromatographic Conditions

| Parameter | Setting |

|---|---|

| HPLC Column | Waters ACQUITY UPLC BEH HILIC (e.g., 2.1 x 50 mm, 3 µm) |

| Mobile Phase A | 10 mM Ammonium acetate in water (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Gradient | 0-1 min, 83% B; 1-1.1 min, 83-50% B; 1.1-3 min, 50% B; 3-3.1 min, 50-83% B; 3.1-10 min, 83% B |

Table 2: Mass Spectrometry Conditions

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 350°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

MRM Transitions

The specific mass-to-charge (m/z) transitions used for monitoring 3'-SL and 6'-SL are detailed below.

Table 3: MRM Transitions for Sialyllactose

| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Function |

|---|---|---|---|

| 3'-SL / 6'-SL | 632.4 | 290.0 | Quantification |

| 3'-SL / 6'-SL | 632.4 | 572.2 | Qualification |

| 3'-SL / 6'-SL | 632.4 | 469.7 | Qualification |

The product ion m/z 290.0 corresponds to the characteristic fragment of N-acetylneuraminic acid (sialic acid).

Method Validation Summary

The analytical method should be validated according to regulatory guidelines (e.g., US FDA). The following table shows typical performance characteristics.

Table 4: Example Method Validation Data

| Parameter | 3'-Sialyllactose | 6'-Sialyllactose | Acceptance Criteria |

|---|---|---|---|

| Linear Range | 20 - 10,000 ng/mL | 20 - 10,000 ng/mL | r² ≥ 0.99 |

| LLOQ | 20 ng/mL | 20 ng/mL | S/N > 10, Acc/Prec within ±20% |

| Intra-day Precision (CV%) | < 10% | < 10% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (CV%) | < 12% | < 12% | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (RE%) | -6.0% to 5.5% | -5.0% to 6.2% | Within ±15% (±20% at LLOQ) |

| Recovery | 88.6% - 94.7% | 89.0% - 91.4% | Consistent and reproducible |

| Matrix Effect | 103.1% - 113.9% | 101.9% - 108.4% | CV% ≤ 15% |

Conclusion

This application note provides a comprehensive protocol for the simultaneous quantification of 3'-SL and 6'-SL in plasma and milk. The combination of a simple and efficient sample preparation procedure, optimized HILIC separation, and sensitive MS/MS detection allows for reliable and accurate measurement. The use of a surrogate matrix effectively overcomes the challenge of quantifying these endogenous compounds, making this method highly suitable for pharmacokinetic, clinical, and nutritional research in the fields of drug and food development.

References

- 1. Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development and validation of a bioanalytical method of analyzing 3'- and 6'-sialyllactose using liquid chromatography-tandem mass spectrometry in minipig plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Quantification of 3'- and 6'-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sialyllactose Sodium in Immune Modulation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialyllactose, a prominent acidic oligosaccharide found in human milk, is increasingly recognized for its immunomodulatory properties. Existing as two primary isomers, 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL), these molecules offer significant potential in the study of immune regulation and the development of novel therapeutics for inflammatory diseases. These application notes provide a comprehensive overview and detailed protocols for utilizing Sialyllactose sodium salt in in vitro cell culture systems to investigate its impact on immune cells.

It is crucial to note a significant point of caution when working with commercially available Sialyllactose preparations. Several studies have highlighted that lipopolysaccharide (LPS) contamination in these reagents can lead to erroneous results, particularly concerning the activation of Toll-like receptor 4 (TLR4). One study concluded that after the removal of LPS, 3'-SL did not induce NF-κB activation via human TLR4, suggesting that previously reported TLR4-mediated effects might be attributable to contaminants[1]. Therefore, the use of LPS-free or purified Sialyllactose is strongly recommended for all experiments.

Mechanisms of Action

Sialyllactose isomers appear to modulate the immune system through distinct, though potentially overlapping, mechanisms.

3'-Sialyllactose (3'-SL): Research suggests that 3'-SL can attenuate low-grade inflammation in both murine and human macrophages and monocytes[2][3]. The anti-inflammatory effects of 3'-SL appear to be independent of direct TLR4 antagonism and NF-κB signaling[2][3]. Instead, transcriptome analysis in macrophages indicates that 3'-SL may exert its effects by promoting the activity of Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein-1 (SREBP1). Furthermore, in vivo and in vitro studies have shown that 3'-SL can directly induce the differentiation of regulatory T cells (Tregs) in a TGF-β-dependent manner, contributing to its anti-inflammatory profile.

6'-Sialyllactose (6'-SL): Studies on 6'-SL have demonstrated its ability to mitigate LPS-induced inflammation in macrophages. The proposed mechanism involves the attenuation of p38 MAPK and Akt phosphorylation, leading to the suppression of NF-κB p65 nuclear translocation. Additionally, 6'-SL has been shown to activate the Nrf2-mediated antioxidant response, contributing to the reduction of oxidative stress and inflammation. While some research has explored the direct effects of 6'-SL on human dendritic cell (DC) differentiation and maturation, one study found no significant modulation.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of Sialyllactose on immune cell responses.

Table 1: Effect of 3'-Sialyllactose on Cytokine Expression in LPS-Stimulated Macrophages

| Cell Type | 3'-SL Concentration | Stimulus | Target Gene/Protein | Fold Change/Inhibition | Reference |

| RAW 264.7 (murine macrophages) | 500 µg/mL | LPS (10 ng/mL) | Il-1β mRNA | ~70% reduction | |

| RAW 264.7 (murine macrophages) | 500 µg/mL | LPS (10 ng/mL) | Il-6 mRNA | ~80% reduction | |

| Bone Marrow-Derived Macrophages (murine) | ~15 µg/mL (IC50) | LPS | Inflammatory Cytokines | 50% inhibition | |

| THP-1 (human monocytes) | Not specified | LPS | IL-6 mRNA | Attenuated | |

| THP-1 (human monocytes) | Not specified | LPS | IL-1β mRNA | Attenuated | |

| Human Peripheral Blood Monocytes (hPBMCs) | Not specified | LPS | IL-1β protein | Attenuated |

Table 2: Effect of 6'-Sialyllactose on Inflammatory Markers in LPS-Stimulated Macrophages

| Cell Type | 6'-SL Concentration | Stimulus | Target | Effect | Reference |

| RAW 264.7 (murine macrophages) | 50-200 µM | LPS (1 µg/mL) | NF-κB p65 (nuclear) | Inhibition | |

| RAW 264.7 (murine macrophages) | 50-200 µM | LPS (1 µg/mL) | MMP9 expression | Inhibition | |

| RAW 264.7 (murine macrophages) | 50-200 µM | LPS (1 µg/mL) | IL-1β mRNA | Upregulation inhibited | |

| RAW 264.7 (murine macrophages) | 50-200 µM | LPS (1 µg/mL) | MCP-1 mRNA | Upregulation inhibited | |

| RAW 264.7 (murine macrophages) | 25-200 µM | LPS (1 µg/mL) | ROS production | Reduced |

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-inflammatory Effects of Sialyllactose on Macrophages

Objective: To determine the effect of 3'-SL or 6'-SL on the production of pro-inflammatory cytokines by macrophages in response to LPS stimulation.

Materials:

-

RAW 264.7 or THP-1 cells

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound salt (3'-SL or 6'-SL), preferably LPS-free

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Reagents for RNA extraction (e.g., TRIzol)

-

cDNA synthesis kit

-

Primers for qPCR (e.g., for IL-6, IL-1β, TNF-α, and a housekeeping gene like GAPDH)

-

qPCR master mix

-

ELISA kits for specific cytokines (e.g., mouse or human IL-6, IL-1β, TNF-α)

-

96-well cell culture plates

-

Spectrophotometer for ELISA reading

Procedure:

-

Cell Seeding:

-

For RAW 264.7 cells, seed at a density of 2.5 x 10^5 cells/well in a 96-well plate.

-

For THP-1 cells, seed at a density of 2 x 10^5 cells/well and differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Replace the medium with fresh complete medium and rest the cells for 24 hours before treatment.

-

-

Sialyllactose Pre-treatment:

-

Prepare stock solutions of 3'-SL or 6'-SL in sterile PBS or cell culture medium.

-

Pre-treat the cells with various concentrations of Sialyllactose (e.g., 10, 50, 100, 200 µM) for 1-2 hours. Include a vehicle control (PBS or medium).

-

-

LPS Stimulation:

-

Following pre-treatment, add LPS to the wells to a final concentration of 10 ng/mL to 1 µg/mL. Include a control group with Sialyllactose alone and a group with LPS alone.

-

-

Incubation:

-

Incubate the plates for a specified period. For qPCR analysis of cytokine mRNA, a 4-6 hour incubation is typical. For ELISA analysis of secreted cytokines, a 24-hour incubation is common.

-

-

Sample Collection:

-

For qPCR: Aspirate the medium, wash the cells with PBS, and lyse the cells directly in the well using an appropriate lysis buffer for RNA extraction.

-

For ELISA: Collect the cell culture supernatant and store it at -80°C until analysis.

-

-

Analysis:

-

qPCR: Extract total RNA, perform reverse transcription to synthesize cDNA, and conduct qPCR to determine the relative expression levels of target cytokine genes. Normalize the data to a housekeeping gene.

-

ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of secreted cytokines in the culture supernatant.

-

Protocol 2: Assessment of Sialyllactose Effect on T Cell Differentiation